4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline - 183322-21-6

4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline

Catalog Number: EVT-356376
CAS Number: 183322-21-6
Molecular Formula: C12H11Cl3N2O2
Molecular Weight: 321.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazoline derivatives have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. The compound 4-chloro-6,7-bis(2-chloroethoxy)quinazoline is a derivative of quinazoline, a bicyclic compound that consists of two fused six-membered rings, a benzene ring, and a pyrimidine ring. Quinazoline derivatives have been found to possess a wide range of pharmacological properties, including antihyperlipidemic, antibacterial, and antitumor activities, making them valuable in the development of new therapeutic agents134.

Synthesis Analysis
  • Alkylation, Nitration, Reduction, Cyclization, Chlorination: This multi-step process starts with methyl 3,4-dihydroxybenzoate, undergoing alkylation, nitration, reduction, and cyclization to form the quinazoline ring. The final step involves chlorination to introduce the 4-chloro substituent. []
  • Acylation and Reaction with m-Aminostyrene: This method utilizes 6,7-bis(2-methoxyethoxy)-4(3H)-quinazolinone as the starting material. It undergoes acylation followed by reaction with m-aminostyrene to yield 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. []
Chemical Reactions Analysis
  • Nucleophilic Aromatic Substitution: The chlorine atom at position 4 is susceptible to substitution by various nucleophiles, such as amines. This reaction is crucial for introducing structural diversity in the final compounds. []
Applications in Various Fields

Antihyperlipidemic Activity

The antihyperlipidemic activity of quinazoline derivatives has been explored, with some compounds showing promising results in improving lipid profiles. For example, a novel 4-substituted-2-substitutedmethyltriazino[6,1-b]quinazolin-10-one demonstrated a significant reduction in serum cholesterol levels, while another derivative was effective in reducing serum triglyceride levels1. These findings suggest the potential of quinazoline derivatives as antihyperlipidemic agents.

Antibacterial Activity

Quinazoline derivatives have also been studied for their antibacterial properties. A synthesized compound, 6,7-bis[3-(4-substitutedphenyl)-4-oxothiazolidin-2-ylideneamino]quinoxaline-2,3 (1H, 4H)-diones, showed preliminary in vitro antibacterial activity against strains such as Staphylococcus aureus, Bacillus cereus, and Pseudomonas aeruginosa3. This indicates the potential application of quinazoline derivatives in treating bacterial infections.

Antitumor Activity

In the field of oncology, certain quinazoline derivatives have been identified as novel cytotoxic agents with the ability to inhibit DNA topoisomerase, enzymes crucial for DNA replication and cell division. The study of 6-arylamino-7-chloro-quinazoline-5,8-diones revealed their cytotoxic effects on various human cancer cell lines, including lung, colon, and stomach cancers4. This suggests that quinazoline derivatives could be developed as antitumor agents.

6,7-bis(2-methoxyethoxy)-4(3H)-quinazolinone

  • Compound Description: This compound serves as a crucial starting material in the synthesis of Erlotinib Hydrochloride. []
  • Relevance: This compound shares the core quinazoline structure with 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline. The key difference lies in the substituents at the 4, 6, and 7 positions of the quinazoline ring. While 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline possesses a chlorine atom at the 4 position and 2-chloroethoxy groups at the 6 and 7 positions, this compound has an oxygen atom at the 4 position forming a carbonyl group, and 2-methoxyethoxy groups at positions 6 and 7. []

4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline

  • Compound Description: This compound is a key intermediate in the synthesis of both Erlotinib Hydrochloride and its impurity, N-(3-vinyl-phenyl)-4-(3H)-quinazolinamine hydrochloride. [, ]
  • Relevance: This compound shares a close structural resemblance to 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline, differing only in the alkoxy substituents at the 6 and 7 positions of the quinazoline ring. While 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline bears 2-chloroethoxy groups, this compound has 2-methoxyethoxy groups at those positions. [, ]

N-(3-vinyl-phenyl)-4-(3H)-quinazolinamine hydrochloride (Erlotinib Hydrochloride Impurity)

  • Compound Description: This compound is an identified impurity in the synthesis of Erlotinib Hydrochloride. []

Erlotinib Hydrochloride

  • Compound Description: Erlotinib Hydrochloride is an epidermal growth factor receptor (EGFR) inhibitor used for treating certain cancers. [, ]

2-chloro-4-amino-6,7-dimethoxy quinazoline

  • Compound Description: This compound serves as a precursor in synthesizing Terazosin Hydrochloride impurities. []
  • Relevance: This compound, like 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline, is built on the quinazoline scaffold. The key distinctions lie in the substituents at positions 4, 6, and 7. While 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline possesses a chlorine atom at position 4 and 2-chloroethoxy groups at positions 6 and 7, this compound has an amine group at position 4 and methoxy groups at positions 6 and 7. []
  • Compound Description: This compound is an identified impurity in the synthesis of Terazosin Hydrochloride. []
  • Relevance: This compound shares the core quinazoline structure with 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline, but differs in the substituents at positions 1, 4, 6, and 7. This compound has a piperazine ring with a tetrahydrofuranyl carbonyl substituent at position 1, a hydroxyl group at position 4, and methoxy groups at positions 6 and 7 of the quinazoline ring. []
  • Compound Description: This compound is an identified impurity in the synthesis of Terazosin Hydrochloride. []
  • Relevance: This compound, like 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline, contains the quinazoline structure but differs in the substituents at positions 1, 4, 6, and 7. This compound has a piperazine ring at position 1, an amino group at position 4, and methyl groups at positions 6 and 7 of the quinazoline ring. []
  • Compound Description: This compound is an identified impurity in the synthesis of Terazosin Hydrochloride. []

Terazosin Hydrochloride

  • Compound Description: Terazosin Hydrochloride is an alpha1-adrenoceptor blocker used for treating hypertension. []
Mechanism of Action

The mechanism of action of quinazoline derivatives can vary depending on the specific substituents attached to the core structure. For instance, some derivatives have been shown to exhibit antihyperlipidemic activity by influencing lipid profiles, such as reducing serum cholesterol and triglyceride levels and increasing serum HDL levels1. Other derivatives have demonstrated antibacterial activity against various Gram-positive and Gram-negative bacterial strains, which could be attributed to their ability to interfere with bacterial cell wall synthesis or protein synthesis3. Additionally, certain 6-arylamino-7-chloro-quinazoline-5,8-diones have been evaluated for their cytotoxicity in human cancer cell lines and their ability to inhibit DNA topoisomerase I and II activities, suggesting a potential mechanism of action in cancer therapy4.

Properties

CAS Number

183322-21-6

Product Name

4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline

IUPAC Name

4-chloro-6,7-bis(2-chloroethoxy)quinazoline

Molecular Formula

C12H11Cl3N2O2

Molecular Weight

321.6 g/mol

InChI

InChI=1S/C12H11Cl3N2O2/c13-1-3-18-10-5-8-9(16-7-17-12(8)15)6-11(10)19-4-2-14/h5-7H,1-4H2

InChI Key

WXAZLCUYDRYLFC-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1OCCCl)OCCCl)N=CN=C2Cl

Canonical SMILES

C1=C2C(=CC(=C1OCCCl)OCCCl)N=CN=C2Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.